molecular formula C18H20Cl2FN3O B2885143 4-chloro-N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]benzamide hydrochloride CAS No. 477762-23-5

4-chloro-N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]benzamide hydrochloride

Cat. No.: B2885143
CAS No.: 477762-23-5
M. Wt: 384.28
InChI Key: ROFPXKFTUIZVHP-UHFFFAOYSA-N
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Description

“4-chloro-N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]benzamide hydrochloride” is a chemical compound with the CAS number 477762-23-5 .


Synthesis Analysis

The synthesis of similar compounds has been described in various scientific publications. For instance, new carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine or 3- and 4-(4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride . Another method involved the use of 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and substituted benzoic acid .

Scientific Research Applications

DNA Binding and Fluorescent Staining

Compounds similar to "4-chloro-N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]benzamide hydrochloride" have been studied for their potential in binding with DNA and being used as fluorescent stains. For example, Hoechst 33258, a related compound with a benzimidazole group known for its ability to bind to the minor groove of double-stranded DNA, highlights the potential of such compounds in molecular biology research. This application is crucial for chromosome and nuclear staining, flow cytometry, and analyzing plant chromosomes (Issar & Kakkar, 2013).

Amyloid Imaging in Alzheimer's Disease

Another area of application for structurally related compounds is in the imaging of amyloid plaques in Alzheimer's disease. Radioligands developed from similar compounds have been used in PET scans to differentiate between Alzheimer's disease patients and healthy controls, showcasing their utility in early disease detection and monitoring the effectiveness of anti-amyloid therapies (Nordberg, 2007).

Metabolism and Disposition Studies

The metabolism and disposition of arylpiperazine derivatives, which share structural similarities with the compound , have been extensively studied. These compounds are known for their wide range of applications, including in the treatment of depression, psychosis, and anxiety. Understanding their metabolic pathways is crucial for developing new therapeutics and assessing potential side effects (Caccia, 2007).

Chemosensor Development

Compounds with similar structures have also been explored for their use in developing chemosensors. These chemosensors can detect a variety of analytes, including metal ions, anions, and neutral molecules, demonstrating the versatility of these compounds in analytical chemistry and environmental monitoring (Roy, 2021).

Future Directions

The future directions for “4-chloro-N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]benzamide hydrochloride” could involve further exploration of its biological activities and potential therapeutic applications. For instance, similar compounds have been found to exhibit various biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects . Therefore, “this compound” could potentially be investigated for similar applications.

Properties

IUPAC Name

4-chloro-N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN3O.ClH/c1-22-8-10-23(11-9-22)17-7-6-15(12-16(17)20)21-18(24)13-2-4-14(19)5-3-13;/h2-7,12H,8-11H2,1H3,(H,21,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMMUKBLOWPFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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